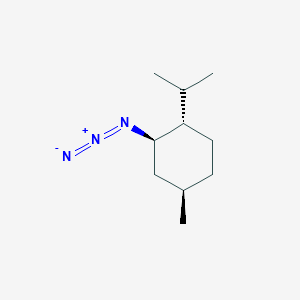

(1R,2S,5R)-(-)-Menthyl azide

Description

(1R,2S,5R)-(-)-Menthyl azide is a chiral azide derivative of menthol, a monoterpenoid alcohol derived from peppermint or other mint oils. Its structure consists of a cyclohexanol backbone with an isopropyl group, a methyl group, and an azide (-N₃) functional group. The stereochemistry (1R,2S,5R) imparts distinct physicochemical properties, including optical activity ([α]D) and stereoselective reactivity. The compound’s CAS number is 898543-46-9 .

Menthyl azide is primarily utilized in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) due to its azide group’s high reactivity with alkynes. Its bulky menthyl moiety enhances solubility in nonpolar solvents and may influence regioselectivity in reactions.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

(1S,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |

InChI Key |

JWXCHQXAHQOURC-KXUCPTDWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)N=[N+]=[N-])C(C)C |

Canonical SMILES |

CC1CCC(C(C1)N=[N+]=[N-])C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-(-)-Menthyl azide typically involves the conversion of (1R,2S,5R)-(-)-menthol to its corresponding mesylate or tosylate, followed by nucleophilic substitution with sodium azide. The reaction conditions generally include:

Step 1: Conversion of (1R,2S,5R)-(-)-menthol to menthyl mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Step 2: Substitution reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, with scale-up considerations for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-(-)-Menthyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Sodium azide in DMF or DMSO.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products

Triazoles: Formed via cycloaddition with alkynes.

Amines: Formed via reduction of the azide group.

Scientific Research Applications

(1R,2S,5R)-(-)-Menthyl azide has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its azide group facilitates the formation of triazoles through click chemistry, which is widely used in drug discovery and materials science.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-(-)-Menthyl azide primarily involves its azide group, which can participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis. The stereochemistry of the menthyl moiety also influences the reactivity and selectivity of the compound in chiral synthesis.

Comparison with Similar Compounds

Neomenthyl Azide

(1S,2S,5R)-Neomenthyl azide (CAS: 107535-12-6; molecular formula: C₁₀H₁₉N₃) is a structural isomer of menthyl azide, differing in the stereochemistry at the C1 and C2 positions. Key differences include:

Methyl Azide and Small Azides

Methyl azide (CH₃N₃) and hydrazoic acid (HN₃) are simpler azides with linear structures. Key contrasts with menthyl azide:

- Electronic Structure : Infrared (IR) spectra of methyl azide show azide bending modes at lower frequencies (~500 cm⁻¹) compared to torsion modes, a trend also observed in menthyl azide .

- Reactivity: Menthyl azide’s bulky cyclohexanol backbone reduces nucleophilicity compared to methyl azide, slowing reactions in polar media but enhancing stability in hydrophobic environments .

PEG-Based Azides (e.g., Azide-PEG5-Tos)

Azide-PEG5-Tos (CAS: 236754-49-7) contains a polyethylene glycol (PEG) spacer, improving water solubility for bioconjugation. Unlike menthyl azide, PEG-azides are hydrophilic and used in protein modification and cell labeling .

Aryl Azides (e.g., 4-Azidobutyric Acid)

4-Azidobutyric acid (C₄H₇N₃O₂) features a terminal azide on a carboxylic acid chain, enabling applications in drug development and material crosslinking . Unlike menthyl azide, its polar structure facilitates reactions in aqueous systems .

Physicochemical and Functional Comparison

Q & A

Q. What are the common synthetic routes for preparing (1R,2S,5R)-(-)-menthyl azide, and how can stereochemical purity be ensured?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution of a menthyl derivative (e.g., menthyl chloride or mesylate) with sodium azide (NaN₃). For example, reacting (1R,2S,5R)-menthyl methanesulfonate with NaN₃ in a polar aprotic solvent (e.g., DMF) under controlled temperature (50–70°C) yields the azide. To ensure stereochemical integrity, chiral starting materials like (-)-menthol must be used, and reaction conditions (e.g., avoiding racemization-prone temperatures) should be optimized. Characterization via -NMR and chiral HPLC confirms enantiomeric excess (>99% ee) .

Q. How can the structure and purity of this compound be validated?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and absence of impurities. For instance, the axial proton at C1 in the menthyl scaffold shows distinct coupling patterns () due to chair conformation locking .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., , expected ) .

- Elemental Analysis : Confirmation of C, H, and N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What are the mechanistic implications of this compound’s stereochemistry in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer: The rigid cyclohexane backbone of menthyl azide imposes steric constraints during CuAAC, favoring regioselective formation of 1,4-disubstituted triazoles. To study this:

- Kinetic Experiments : Compare reaction rates with flexible azides (e.g., benzyl azide) using stopped-flow UV-Vis spectroscopy. Menthyl azide shows slower kinetics () due to steric hindrance .

- DFT Calculations : Model transition states to analyze steric effects on copper coordination. The menthyl group destabilizes non-productive Cu-azide geometries, enhancing selectivity .

Q. What strategies mitigate batch-to-batch variability in menthyl azide synthesis?

Methodological Answer: Variability often arises from incomplete substitution or solvent impurities. Solutions include:

- In Situ Monitoring : Use FTIR to track azide peak evolution ().

- Purification Protocols : Silica gel chromatography (hexane:EtOAc, 9:1) followed by recrystallization from ethanol/water (yield: 75–85%) .

- Quality Control : Implement GC-MS to detect residual menthyl precursors (<0.5% threshold) .

Data Analysis and Experimental Design

Q. How should researchers analyze contradictory data in menthyl azide reaction yields under varying conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, solvent polarity, NaN₃ stoichiometry). For example, ANOVA reveals temperature as the primary yield determinant () .

- Error Analysis : Quantify uncertainties from hygroscopic NaN₃ (e.g., Karl Fischer titration to control H₂O content <0.1%) .

Q. What advanced techniques characterize the thermal stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.